molecular formula C20H21NO3S B2855631 N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3-methylbenzamide CAS No. 863021-72-1

N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3-methylbenzamide

Cat. No. B2855631
CAS RN: 863021-72-1
M. Wt: 355.45
InChI Key: NLZXQZBBLNJJHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3-methylbenzamide, also known as DMTT, is a chemical compound that has gained significant attention in the scientific community for its potential applications in research. DMTT is a thienyl benzamide derivative that has been synthesized through various methods, each with its own advantages and limitations.

Mechanism Of Action

The mechanism of action of N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3-methylbenzamide is not fully understood, but it is believed to act as a ligand that binds to metal ions, leading to the formation of a complex that exhibits fluorescence. N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3-methylbenzamide has also been found to have photocatalytic properties, which may be attributed to its ability to absorb light and generate reactive oxygen species.
Biochemical and physiological effects:
N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3-methylbenzamide has been found to exhibit low toxicity in vitro, making it a potential candidate for use in biological systems. It has also been shown to have anti-cancer properties, with studies suggesting that it may induce apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

One of the advantages of N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3-methylbenzamide is its ability to act as a fluorescent probe for metal ions, which can be useful in the detection of these ions in biological and environmental samples. However, one of the limitations of N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3-methylbenzamide is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3-methylbenzamide. One area of interest is the development of new synthesis methods that can improve the yield and purity of N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3-methylbenzamide. Another area of interest is the exploration of N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3-methylbenzamide's potential as a drug candidate for the treatment of cancer and other diseases. Additionally, there is potential for further research on N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3-methylbenzamide's photocatalytic properties and its applications in organic synthesis.

Synthesis Methods

N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3-methylbenzamide can be synthesized through different methods, including the reaction of 3,4-dimethylphenyl isocyanate with 3-methylthiophene-2,5-dione in the presence of a base, or through the reaction of 3,4-dimethylphenyl isocyanate with 3-methylthiophene-2,5-dione in the presence of an acid. The latter method has been found to be more efficient, with a higher yield of N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3-methylbenzamide.

Scientific Research Applications

N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3-methylbenzamide has shown potential in various scientific research applications, including as a fluorescent probe for the detection of metal ions, as a photocatalyst for organic reactions, and as a potential drug candidate for the treatment of cancer and other diseases.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3S/c1-14-5-4-6-17(11-14)20(22)21(19-9-10-25(23,24)13-19)18-8-7-15(2)16(3)12-18/h4-12,19H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZXQZBBLNJJHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.